1H-Indazole, 6-fluoro-1-(2-fluorophenyl)-3-(1-methyl-4-piperidinyl)- is a synthetic compound belonging to the indazole class of heterocycles. Indazoles are recognized for their diverse biological activities and are significant in medicinal chemistry. This compound features a complex structure that includes a piperidine moiety, contributing to its pharmacological potential.
1H-Indazole compounds can be classified based on their substituents and structural characteristics. This specific compound falls under the category of fluorinated indazoles, which have shown enhanced biological activity compared to their non-fluorinated counterparts.
The synthesis of 1H-Indazole, 6-fluoro-1-(2-fluorophenyl)-3-(1-methyl-4-piperidinyl)- typically involves several steps:
Technical details regarding these reactions often include conditions such as temperature, solvent choice, and reaction times, which can significantly affect yield and purity .
The molecular structure of 1H-Indazole, 6-fluoro-1-(2-fluorophenyl)-3-(1-methyl-4-piperidinyl)- can be represented as follows:
The compound's structural data can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing insights into its conformation and purity .
1H-Indazole derivatives can participate in various chemical reactions due to their reactive functional groups. Common reactions include:
Technical details regarding these reactions often include reaction conditions such as temperature and catalysts used .
The mechanism of action for compounds like 1H-Indazole, 6-fluoro-1-(2-fluorophenyl)-3-(1-methyl-4-piperidinyl)- typically involves interaction with biological targets such as enzymes or receptors. For instance:
Data from pharmacological studies suggest that these interactions can lead to significant biological effects, including anti-inflammatory or anticancer activities .
Relevant data from studies indicate that these properties significantly influence the compound's behavior in biological systems .
1H-Indazole, 6-fluoro-1-(2-fluorophenyl)-3-(1-methyl-4-piperidinyl)- has potential applications in:
Recent advances highlight the importance of indazole-containing compounds in medicinal chemistry, particularly for their role in developing novel therapeutics with improved efficacy and safety profiles .
The synthesis of 6-fluoro-1-(2-fluorophenyl)-3-(1-methylpiperidin-4-yl)-1H-indazole (C₁₉H₁₉F₂N₃, MW 327.37 g/mol) employs convergent strategies combining halogenated precursors and catalytic cross-coupling. A representative route involves:
Table 1: Multi-Step Synthesis Approaches
Step Sequence | Key Reaction | Conditions | Yield (%) | Catalyst System |
---|---|---|---|---|
Bromoindazole + Boronic ester | Suzuki coupling | DMF/H₂O, 80°C, 12 h | 68 | Pd(PPh₃)₄, K₂CO₃ |
Indazole + 2-Fluorobromobenzene | Ullmann-type C–N coupling | Toluene, 110°C, 24 h | 78 | CuI, K₂CO₃, 4Å sieves |
Hydrazine cyclization | Fischer indolization | Ethanol/HCl, reflux, 8 h | 62 | Acid-catalyzed |
Fluorinated arylhydrazines serve as pivotal precursors for constructing the indazole scaffold. ortho-Fluorophenylhydrazine undergoes [3+2] cycloaddition with α,β-unsaturated carbonyls under mild Lewis acid catalysis (Zn(OTf)₂, CH₃CN, 60°C), forming 1-(2-fluorophenyl)indazole intermediates regioselectively. The ortho-F substituent enhances electrophilicity at the adjacent carbon, facilitating intramolecular cyclization at lower temperatures (50–60°C vs. >100°C for non-fluorinated analogs) [7]. Fluorine’s electron-withdrawing effect also suppresses N2-arylation side products, improving cyclization efficiency to >75% [9].
Piperidinyl introduction at C3 relies on late-stage cross-coupling:
Cyclization to form the indazole core is highly sensitive to solvent polarity and temperature:
Table 2: Solvent/Temperature Impact on Cyclization
Solvent System | Temp (°C) | Reaction Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
DMF | 110 | 6 | 95 | 15% dehalogenation |
DMF/H₂O (4:1) | 90 | 8 | 98 | <5% hydrolysis |
NMP | 80 | 10 | 88 | 8% dimerization |
Toluene/DMSO (3:1) | 100 | 12 | 75 | Minimal |
Selective N1-arylation and C3-functionalization require orthogonal protection:
Table 3: Protecting Group Performance
Protecting Group | Installation Yield (%) | Deprotection Conditions | Compatibility Issues |
---|---|---|---|
N-Boc (piperidine) | >95 | TFA/DCM, 25°C, 2 h | Demethylation of N-methylpiperidine |
N-Cbz (piperidine) | 90 | H₂/Pd-C, MeOH, 3 h | None observed |
N-SEM (indazole) | 88 | TBAF, THF, 25°C, 12 h | Competitive defluorination |
N-Piv (indazole) | 82 | K₂CO₃, MeOH/H₂O, 60°C | Ester hydrolysis if prolonged |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0